

# Enciprazine Hydrochloride: A Technical Guide to Solubility and Stability Profiles

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## Compound of Interest

Compound Name: *Enciprazine*

Cat. No.: *B1671271*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of **enciprazine** hydrochloride. As **enciprazine** hydrochloride was a developmental drug candidate that was never marketed, specific quantitative solubility and stability data are not readily available in the public domain. The experimental protocols and data tables presented herein are illustrative templates based on standard pharmaceutical development practices and are intended to guide researchers in designing their own studies.

## Introduction to Enciprazine Hydrochloride

**Enciprazine** is an anxiolytic and antipsychotic agent belonging to the phenylpiperazine class of compounds.<sup>[1]</sup> Its mechanism of action is primarily associated with its high affinity for the serotonin 5-HT<sub>1A</sub> receptor and the  $\alpha$ <sub>1</sub>-adrenergic receptor.<sup>[1][2]</sup> The hydrochloride salt of **enciprazine** (CAS 68576-88-5) is the form typically used in pharmaceutical development.<sup>[3]</sup> A thorough understanding of its solubility and stability profiles is critical for the development of a safe, effective, and stable dosage form.

Chemical and Physical Properties:

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>34</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>6</sub>	[3]
Molecular Weight	505.4 g/mol	
Appearance	Crystalline solid (typical for hydrochloride salts)	Inferred
pKa	Not publicly available	
LogP	2.28580	

## Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution characteristics. The following sections outline the protocols for determining the solubility of **enciprazine** hydrochloride.

## Equilibrium Solubility in Aqueous Media (pH-Solubility Profile)

Objective: To determine the solubility of **enciprazine** hydrochloride across a physiologically relevant pH range.

Experimental Protocol:

- **Preparation of Buffers:** Prepare a series of buffers (e.g., phosphate, acetate) covering the pH range of 1.2 to 7.4.
- **Sample Preparation:** Add an excess amount of **enciprazine** hydrochloride to a known volume of each buffer in sealed containers.
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Sample Analysis:** After equilibration, filter the samples to remove undissolved solids. Analyze the concentration of **enciprazine** hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Data Presentation: Record the solubility at each pH value.

Hypothetical Data Presentation:

pH	Temperature (°C)	Solubility (mg/mL)
1.2	37	[Hypothetical Value]
2.0	37	[Hypothetical Value]
4.5	37	[Hypothetical Value]
6.8	37	[Hypothetical Value]
7.4	37	[Hypothetical Value]

## Solubility in Organic Solvents and Pharmaceutical Co-solvents

Objective: To assess the solubility of **enciprazine** hydrochloride in various organic solvents and co-solvents commonly used in formulation development.

Experimental Protocol:

- Solvent Selection: Select a range of solvents, including but not limited to, ethanol, methanol, propylene glycol, polyethylene glycol (PEG) 400, and dimethyl sulfoxide (DMSO).
- Methodology: Follow a similar equilibrium solubility method as described for aqueous solutions.

Hypothetical Data Presentation:

Solvent	Temperature (°C)	Solubility (mg/mL)
Water	25	[Hypothetical Value]
Ethanol	25	[Hypothetical Value]
Methanol	25	[Hypothetical Value]
Propylene Glycol	25	[Hypothetical Value]
PEG 400	25	[Hypothetical Value]
DMSO	25	[Hypothetical Value]

## Stability Profile

Stability testing is essential to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life.

## Solid-State Stability

Objective: To evaluate the stability of solid **enciprazine** hydrochloride under various environmental conditions.

Experimental Protocol (based on ICH Q1A(R2) guidelines):

- Stress Conditions: Store samples of **enciprazine** hydrochloride under a range of temperature and humidity conditions (e.g., 40°C/75% RH, 25°C/60% RH, and photostability conditions).
- Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
- Analysis: Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Hypothetical Data Presentation (at 40°C/75% RH):

Time (Months)	Appearance	Assay (%)	Total Impurities (%)
0	White to off-white powder	100.0	0.1
1	No change	[Hypothetical Value]	[Hypothetical Value]
3	No change	[Hypothetical Value]	[Hypothetical Value]
6	Slight discoloration	[Hypothetical Value]	[Hypothetical Value]

## Solution-State Stability

Objective: To determine the stability of **enciprazine** hydrochloride in solution under various conditions.

Experimental Protocol:

- **Solution Preparation:** Prepare solutions of **enciprazine** hydrochloride in relevant aqueous buffers (e.g., pH 1.2, 4.5, 7.4) and other solvents.
- **Stress Conditions:** Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protect from light.
- **Analysis:** Analyze the solutions at various time points for changes in concentration and the formation of degradation products.

## Forced Degradation Studies

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Experimental Protocol:

- **Stress Conditions:** Subject solutions of **enciprazine** hydrochloride to forced degradation under the following conditions:
  - Acidic: 0.1 M HCl at 60°C

- Basic: 0.1 M NaOH at 60°C
- Oxidative: 3% H<sub>2</sub>O<sub>2</sub> at room temperature
- Thermal: 60°C
- Photolytic: Exposure to UV and visible light (ICH Q1B)
- Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.

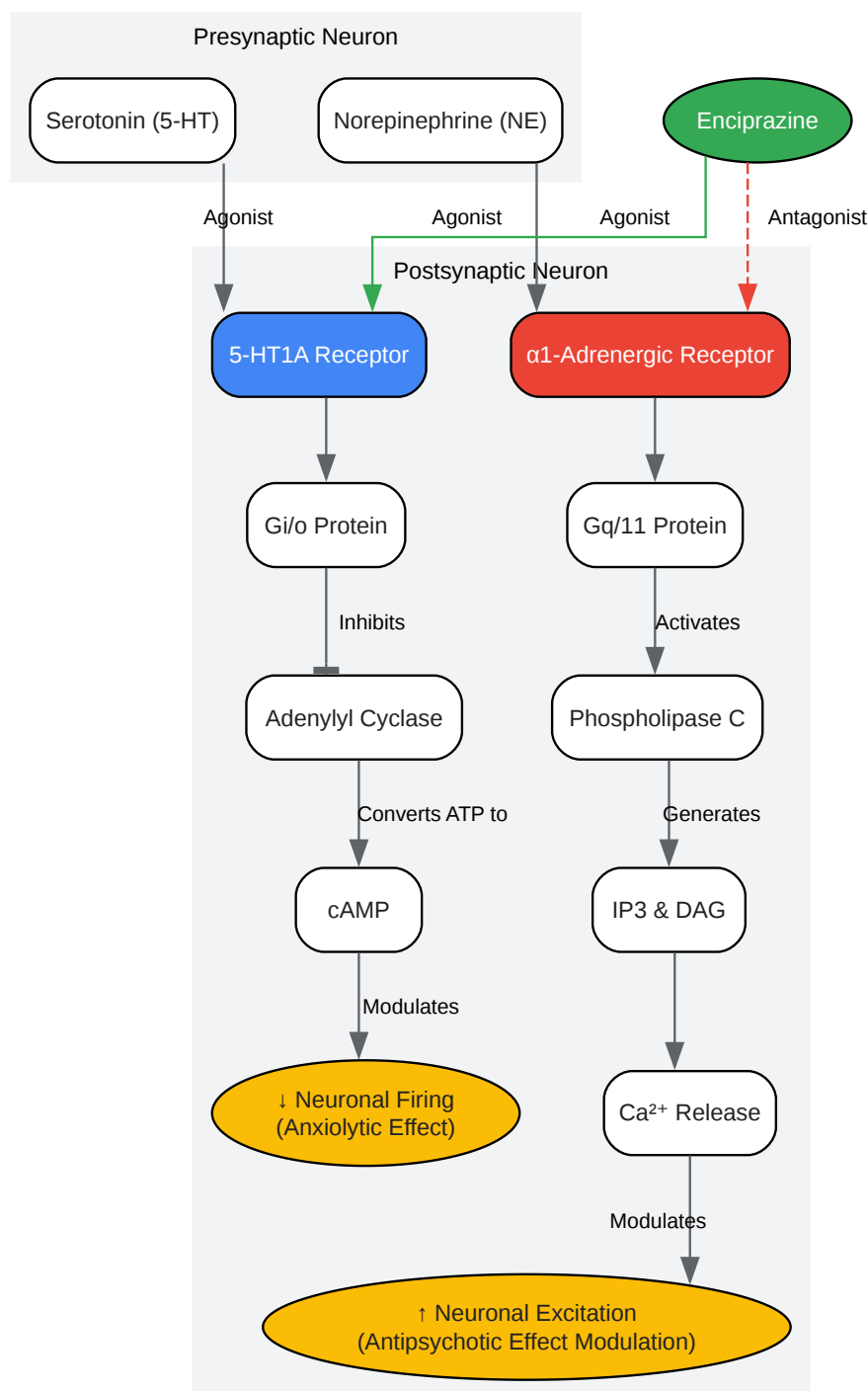
Hypothetical Data Presentation:

Stress Condition	% Degradation	Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h	[Hypothetical Value]	DP1, DP2
0.1 M NaOH, 60°C, 24h	[Hypothetical Value]	DP3
3% H <sub>2</sub> O <sub>2</sub> , RT, 24h	[Hypothetical Value]	DP4, DP5
Thermal (60°C), 7 days	[Hypothetical Value]	Minor degradation
Photolytic	[Hypothetical Value]	Minor degradation

## Visualizations

### Proposed Signaling Pathway of Enciprazine

**Enciprazine's** primary mechanism of action involves the modulation of serotonergic and adrenergic pathways. The following diagram illustrates a simplified representation of its interaction with the 5-HT<sub>1A</sub> and  $\alpha$ <sub>1</sub>-adrenergic receptors.

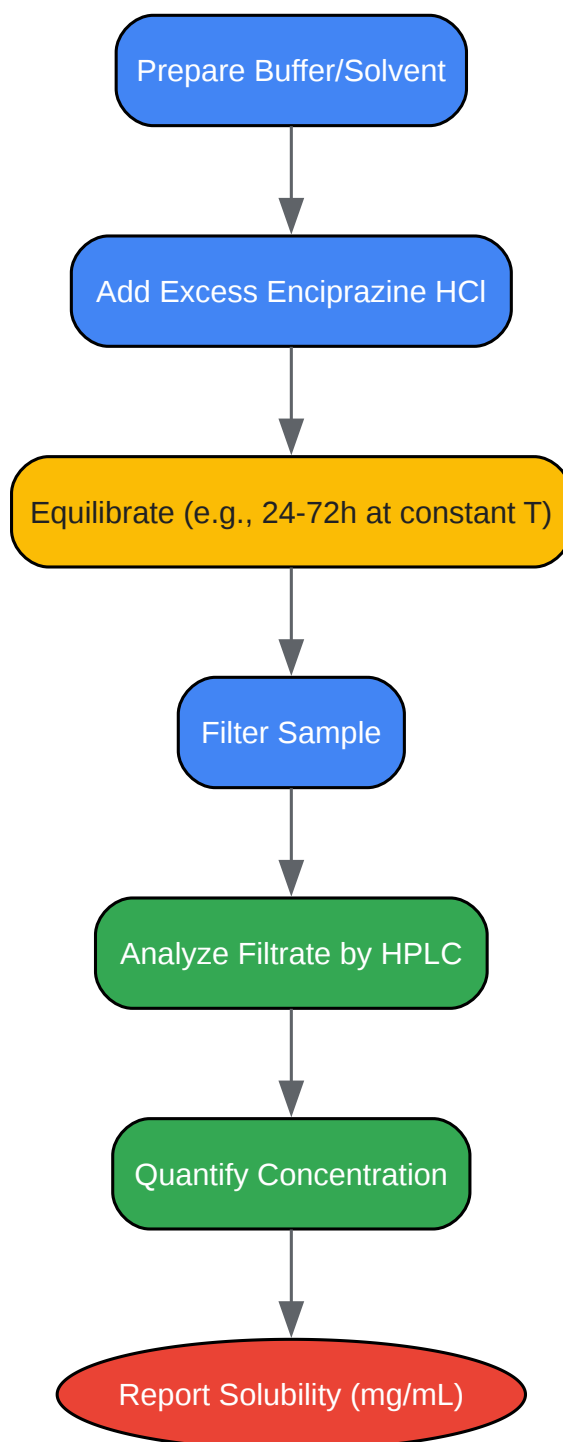


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Caption: Proposed mechanism of action of **Enciprazine**.

## Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the equilibrium solubility of **enciprazine** hydrochloride.



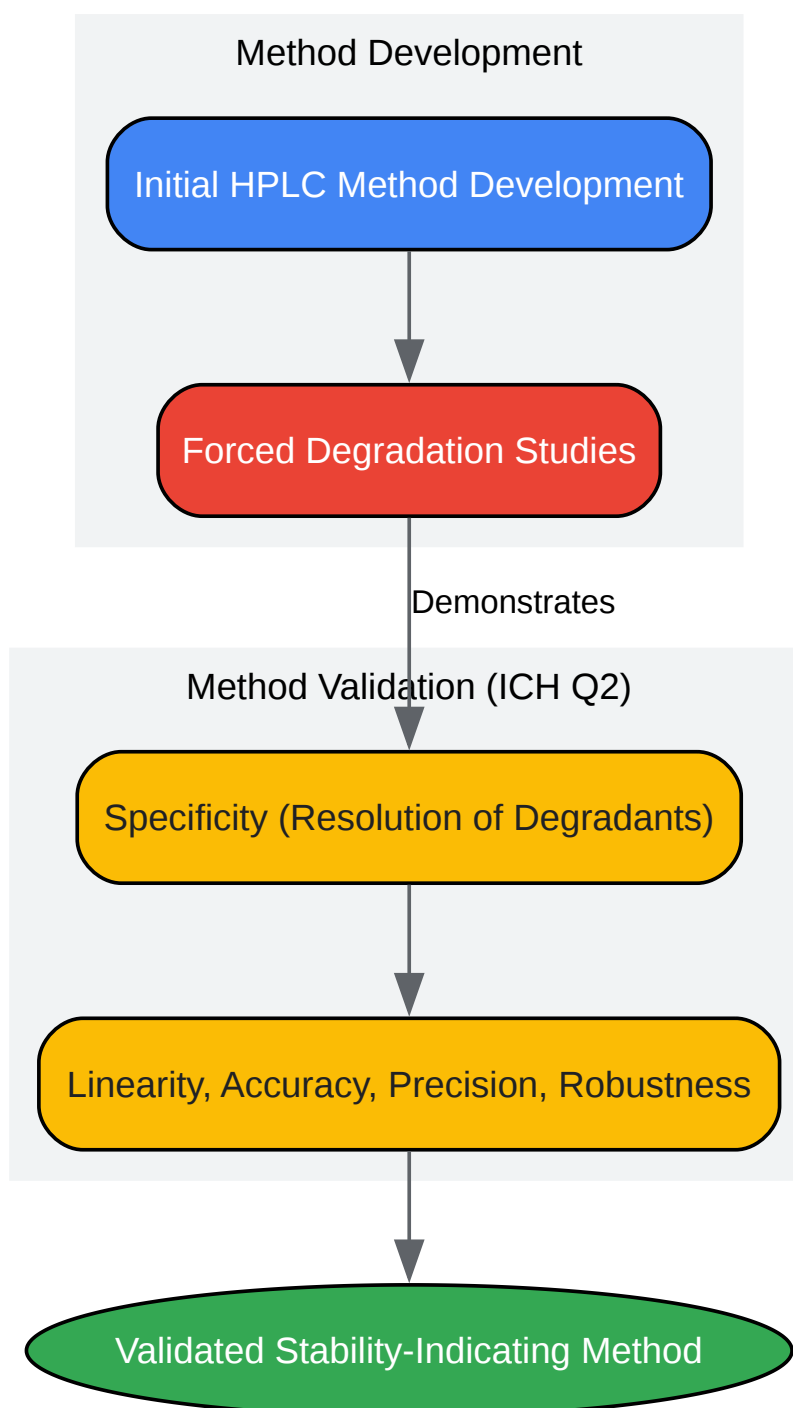
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Caption: Workflow for solubility determination.



## Logical Flow for Stability Indicating Method Development

The development of a stability-indicating method is a critical step in drug development. The diagram below shows the logical relationship between forced degradation studies and method validation.



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Caption: Stability-indicating method development flow.

## Conclusion

While specific experimental data for **enciprazine** hydrochloride is scarce, this guide provides a robust framework for its characterization. Researchers and drug development professionals can utilize the outlined protocols and data presentation formats to systematically evaluate the solubility and stability of this compound. A thorough understanding of these properties is fundamental to advancing the development of **enciprazine** hydrochloride into a viable pharmaceutical product.

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